molecular formula C13H17NO B1468528 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol CAS No. 1344861-88-6

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol

Cat. No. B1468528
CAS RN: 1344861-88-6
M. Wt: 203.28 g/mol
InChI Key: RGKWQXFCTXCITQ-QPJJXVBHSA-N
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Description

1-[(2E)-3-Phenylprop-2-en-1-yl]pyrrolidin-3-ol, also known as 2E-Phenylpropylpyrrolidin-3-ol or 2E-PPP, is an organic compound belonging to the class of pyrrolidinols. It has a wide range of applications in the fields of biochemistry, pharmacology, and organic chemistry. 2E-PPP has been used in the synthesis of various compounds, as well as in the development of new drugs and treatments.

Scientific Research Applications

Medicinal Chemistry: COX-2 Inhibition

In medicinal chemistry, pyrrolidine derivatives have been explored for their biological activity. Specifically, certain pyrrolidine compounds have shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the low micromolar range . This suggests that “1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol” could be investigated for its potential anti-inflammatory properties, as COX-2 is an enzyme involved in the inflammation process.

Agriculture: Pesticide Development

The structural versatility of pyrrolidine rings makes them suitable candidates for the development of new pesticides. Their ability to bind with various enzymes and receptors in pests can be utilized to disrupt biological processes critical for pest survival .

Materials Science: Organic Synthesis

Pyrrolidine derivatives are valuable in materials science for organic synthesis. They can serve as building blocks for creating complex organic compounds due to their reactivity and stability. This compound could be used to synthesize new materials with unique properties .

Environmental Science: Pollutant Degradation

In environmental science, pyrrolidine derivatives could be studied for their ability to degrade environmental pollutants. Their reactivity might be harnessed to break down harmful chemicals into less toxic substances .

Biochemistry: Enzyme Modulation

In biochemistry, “1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol” could be used to modulate enzyme activity. Due to the stereogenicity of the pyrrolidine ring, it can interact with enantioselective proteins, potentially influencing biochemical pathways .

Pharmacology: Drug Design

The pyrrolidine scaffold is significant in pharmacology for drug design. Its non-planarity and stereogenicity allow for the exploration of pharmacophore space, making it a valuable scaffold for developing new drugs with specific target selectivity .

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-10-14(11-13)9-4-7-12-5-2-1-3-6-12/h1-7,13,15H,8-11H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKWQXFCTXCITQ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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